The Structural Elucidation and Formation of 6-APA Piperacillin Dimer: A Technical Guide
The Structural Elucidation and Formation of 6-APA Piperacillin Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, formation, and analysis of the 6-APA Piperacillin Dimer, a significant impurity in the manufacturing and degradation of the widely used antibiotic, piperacillin. Understanding the characteristics of this dimer is crucial for ensuring the quality, safety, and efficacy of piperacillin-based pharmaceutical products.
Core Structure and Chemical Identity
The 6-APA Piperacillin Dimer, also known by synonyms such as Piperacillin Impurity 18 and Piperacillin Penicillamide, is a complex molecule formed from the covalent linkage of a 6-aminopenicillanic acid (6-APA) moiety and a piperacillin molecule.[1] Its formation is a critical aspect of piperacillin's degradation profile.
The definitive chemical identity of the 6-APA Piperacillin Dimer is provided by its IUPAC name and molecular formula:
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IUPAC Name: (2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1][2]
The structural complexity arises from the fusion of two bicyclic β-lactam core structures. This dimerization results in a molecule with a significantly higher molecular weight than the parent piperacillin molecule.
| Property | Value | Source |
| Molecular Weight | 715.8 g/mol | [2] |
| Exact Mass | 715.20941813 Da | [2] |
Formation Pathway: A Degradation Cascade
The formation of the 6-APA Piperacillin Dimer is primarily a result of the degradation of piperacillin, particularly through the formation of piperacillin penicilloic acid.[3][4] The β-lactam ring of piperacillin is susceptible to hydrolysis, leading to the opening of the ring and the formation of the corresponding penicilloic acid. This intermediate is then capable of reacting with another molecule, such as 6-APA or another piperacillin molecule, to form the dimer.
The following diagram illustrates the proposed degradation pathway leading to the formation of the penicilloic acid-piperacillin dimer, a structure closely related to the 6-APA Piperacillin Dimer.
Caption: Proposed degradation pathway of piperacillin to form the 6-APA Piperacillin Dimer.
Quantitative Analysis of Piperacillin Degradation
The formation of the 6-APA Piperacillin Dimer is influenced by various factors, including storage conditions and the presence of other substances. The following table summarizes the degradation of piperacillin under different storage conditions, which is a key factor in the formation of dimeric impurities.
| Storage Condition | % Degradation of Piperacillin | Number of Degradants |
| Pharmacy (Refrigerator) | 0 | 0 |
| Pharmacy (20-25 ºC) | 4.1 | 2 |
| Pharmacy (25-30 ºC) | 7.5 | 7 |
| Inwards (Refrigerator) | 1.3 | 1 |
| Inwards (20-25º C) | 5.6 | 3 |
| Inwards (25-30º C) | 10.1 | 9 |
Data adapted from a stability study of piperacillin injectables.
Experimental Protocols
The analysis and characterization of the 6-APA Piperacillin Dimer rely on various analytical techniques. Below are representative experimental protocols for the analysis of piperacillin and its impurities.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A common method for the separation and quantification of piperacillin and its degradation products, including the dimer, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
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Instrumentation: Agilent 1200 series HPLC system with a Diode Array Detector (DAD).
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Column: Qualisil Gold C8 column (250 mm x 4.6 mm i.d., 5 µm particle size).[5]
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Mobile Phase: A mixture of methanol and water (55:45, v/v).[5]
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 215 nm.[5]
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Injection Volume: 20 µL.
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Sample Preparation: Dissolve the piperacillin sample in the mobile phase to a suitable concentration. For instance, a quality control sample can be prepared by dissolving injection powder equivalent to 40 mg of Piperacillin in a 100 mL flask with diluent, then diluting to a final concentration of 40 µg/mL.[5]
Caption: Experimental workflow for HPLC analysis of piperacillin impurities.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The definitive structural confirmation of the 6-APA Piperacillin Dimer is achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.
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Mass Spectrometry: Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) are used to determine the molecular weight and fragmentation pattern of the dimer, providing crucial information about its connectivity.
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure, including the stereochemistry of the molecule. The complete assignment of proton and carbon signals confirms the proposed structure.
Conclusion
The 6-APA Piperacillin Dimer is a critical impurity that requires careful monitoring and control in the pharmaceutical industry. Its formation through the degradation of piperacillin highlights the importance of appropriate storage and handling of the drug product. The analytical methods outlined in this guide, particularly HPLC for routine analysis and MS and NMR for definitive structural characterization, are essential tools for ensuring the quality and safety of piperacillin formulations. Further research into the specific kinetics of dimer formation and its potential biological activity will continue to be of high interest to the scientific community.
References
- 1. jchr.org [jchr.org]
- 2. 6-APA Piperacillin Dimer | C31H37N7O9S2 | CID 139024694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
